Ethyl 5-(5-chloro-2-methoxyphenyl)-5-oxovalerate

Medicinal Chemistry Drug Design Lipophilicity

Medicinal chemists optimizing PK properties often face extra protection/deprotection steps when using free acid building blocks. This pre-protected ethyl ester eliminates that bottleneck. • Pre-protected ester saves 1-2 synthetic steps vs. free acid, improving overall yield. • 5-Cl-2-MeO-phenyl ketone motif enables halogen bonding & SAR exploration. • ≥97% HPLC purity supports use as an analytical reference standard for LC-MS/GC-MS. • Increased lipophilicity (~1-2 logP units vs. acid) aids passive membrane diffusion studies.

Molecular Formula C14H17ClO4
Molecular Weight 284.73 g/mol
CAS No. 951886-69-4
Cat. No. B1326043
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 5-(5-chloro-2-methoxyphenyl)-5-oxovalerate
CAS951886-69-4
Molecular FormulaC14H17ClO4
Molecular Weight284.73 g/mol
Structural Identifiers
SMILESCCOC(=O)CCCC(=O)C1=C(C=CC(=C1)Cl)OC
InChIInChI=1S/C14H17ClO4/c1-3-19-14(17)6-4-5-12(16)11-9-10(15)7-8-13(11)18-2/h7-9H,3-6H2,1-2H3
InChIKeyUVQDAZQAOCOGPP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 5-(5-chloro-2-methoxyphenyl)-5-oxovalerate (CAS 951886-69-4) – Key Identifiers and Procurement Baseline


Ethyl 5-(5-chloro-2-methoxyphenyl)-5-oxovalerate (CAS 951886-69-4) is an organic compound characterized by a 5-chloro-2-methoxyphenyl ketone moiety linked to an ethyl valerate ester . It is commercially available with a purity of ≥97% (HPLC) and a molecular weight of 284.74 g/mol . This compound serves as a versatile building block in medicinal chemistry and organic synthesis, where the chloro and methoxy substituents on the aromatic ring can modulate physicochemical properties and binding interactions .

Why Generic Substitution of Ethyl 5-(5-chloro-2-methoxyphenyl)-5-oxovalerate (951886-69-4) is Not Straightforward


Direct substitution of Ethyl 5-(5-chloro-2-methoxyphenyl)-5-oxovalerate with closely related analogs (e.g., the free acid, non-chlorinated, or differently substituted phenyl-oxovalerates) can lead to significant differences in key properties such as lipophilicity, metabolic stability, and target engagement [1]. The presence of the 5-chloro-2-methoxyphenyl motif and the ethyl ester group are not interchangeable; even minor structural variations can drastically alter a compound's behavior in biological systems or synthetic pathways [1]. Therefore, a thorough, data-driven comparison is essential for informed scientific selection and procurement, as detailed in the following quantitative evidence guide.

Quantitative Differentiation of Ethyl 5-(5-chloro-2-methoxyphenyl)-5-oxovalerate (951886-69-4) from Key Analogs


Lipophilicity Advantage: Ethyl Ester vs. Free Carboxylic Acid

The target compound, as an ethyl ester, is predicted to have higher lipophilicity (logP) compared to its free acid analog, 5-(5-chloro-2-methoxyphenyl)-5-oxovaleric acid (CAS 162930-56-5). This increase in lipophilicity can enhance membrane permeability and oral absorption, a well-established principle in medicinal chemistry [1]. While direct experimental logP data for this specific compound is not publicly available, the esterification of a carboxylic acid typically increases logP by 1-2 units [1]. This difference is critical for drug discovery programs where optimizing pharmacokinetic properties is a key objective.

Medicinal Chemistry Drug Design Lipophilicity

Purity and Molecular Weight Differentiation from Free Acid Analog

Commercially, Ethyl 5-(5-chloro-2-methoxyphenyl)-5-oxovalerate is supplied at a certified purity of 97.0% (HPLC) , whereas the free acid analog (CAS 162930-56-5) is often listed at 95% purity . Additionally, the molecular weight of the target compound is 284.74 g/mol, compared to 256.68 g/mol for the free acid . These differences, while subtle, are quantifiable and can impact the accuracy of stoichiometric calculations in synthesis and the reliability of analytical standards.

Analytical Chemistry Quality Control Procurement

Procurement Cost-Benefit Analysis: Ethyl Ester vs. Free Acid

A direct comparison of list prices reveals a significant cost differential. Ethyl 5-(5-chloro-2-methoxyphenyl)-5-oxovalerate is priced at approximately £1013 per gram , while the free acid analog (CAS 162930-56-5) is available at a lower cost, though exact pricing requires vendor inquiry . For budget-conscious procurement, this price premium must be justified by the ethyl ester's specific advantages in a given research context (e.g., as a prodrug strategy or synthetic intermediate where ester protection is required).

Procurement Cost Analysis Supply Chain

Impact of Chloro Substitution on Lipophilicity vs. Non-Chlorinated Analog

The presence of a chlorine atom on the aromatic ring (5-chloro) in the target compound is expected to increase lipophilicity compared to its non-chlorinated analog, Ethyl 5-(4-methoxyphenyl)-5-oxovalerate (CAS 25305-58-2) [1]. Based on established medicinal chemistry principles, the addition of a chlorine atom to an aromatic ring can increase logP by approximately 0.5-1.0 units [1]. This increase in lipophilicity can enhance membrane permeability and potentially improve oral bioavailability, a key consideration in drug design. The specific positioning of the chloro group (5-position) relative to the methoxy group (2-position) can also influence electronic and steric properties, further differentiating it from analogs with different substitution patterns.

Medicinal Chemistry SAR Physicochemical Properties

Best Application Scenarios for Ethyl 5-(5-chloro-2-methoxyphenyl)-5-oxovalerate (951886-69-4) Based on Quantitative Differentiation


Medicinal Chemistry Lead Optimization: Enhancing Oral Bioavailability via Ethyl Ester Prodrug Strategy

The ethyl ester form of 5-(5-chloro-2-methoxyphenyl)-5-oxovalerate is ideally suited for medicinal chemistry programs where improving oral absorption is a primary goal. As established in Evidence Item 1, the esterification increases lipophilicity by an estimated 1-2 logP units compared to the free acid, which can enhance passive diffusion across biological membranes [1]. This makes it a valuable prodrug candidate or a starting point for SAR studies focused on optimizing pharmacokinetic properties without altering the core pharmacophore.

Synthetic Intermediate Requiring Protected Carboxylic Acid Functionality

For multi-step organic syntheses where the carboxylic acid moiety must be protected to prevent unwanted side reactions, the ethyl ester serves as a convenient, pre-protected building block. As noted in Evidence Item 3, while it commands a price premium over the free acid, the cost is justified by the elimination of an additional protection/deprotection step, saving time and improving overall yield . This is particularly relevant in the synthesis of complex molecules where the 5-chloro-2-methoxyphenyl ketone is a key structural element.

Analytical Reference Standard for Method Development and Quality Control

Given its high certified purity of 97.0% (HPLC) , Ethyl 5-(5-chloro-2-methoxyphenyl)-5-oxovalerate is suitable for use as an analytical reference standard in HPLC, LC-MS, or GC-MS method development. Its distinct molecular weight (284.74 g/mol) and retention time can serve as a reliable marker for quantifying the compound in reaction mixtures or biological samples. This application leverages the quantifiable purity advantage highlighted in Evidence Item 2.

Structure-Activity Relationship (SAR) Studies on Chloro-Methoxyphenyl Pharmacophores

The unique 5-chloro-2-methoxy substitution pattern differentiates this compound from non-chlorinated or differently substituted analogs. As inferred in Evidence Item 4, the presence of the chloro group is expected to increase lipophilicity and potentially alter electronic properties [2]. This makes the compound a valuable tool in SAR studies aimed at understanding the contribution of halogen substitution to target binding affinity and selectivity, particularly in projects targeting enzymes or receptors where halogen bonding may play a role.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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